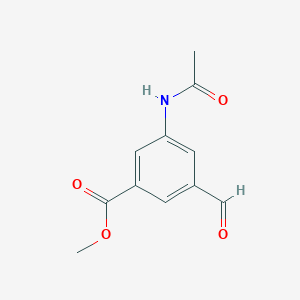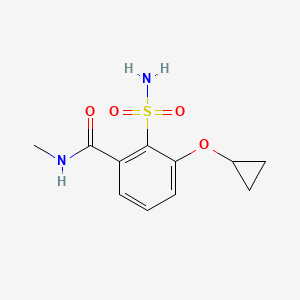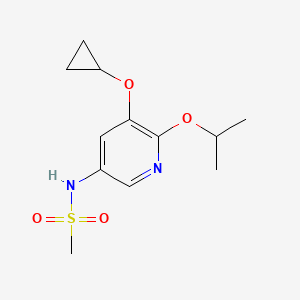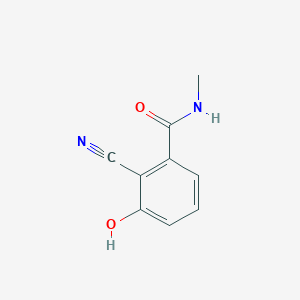![molecular formula C10H8N2O4 B14843514 [2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid: is a chemical compound with a pyridine ring substituted with a cyano group, a methoxycarbonyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with appropriate reagents to introduce the cyano and methoxycarbonyl groups, followed by the addition of an acetic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The pyridine ring can participate in substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new compounds.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structural features can mimic natural substrates or inhibitors, providing insights into biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for drug candidates targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism by which [2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The cyano and methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-Pyridylacetic acid: A related compound with a pyridine ring and an acetic acid moiety.
2-Cyano-4-pyridinecarboxylic acid: Similar structure with a cyano group and a carboxylic acid group on the pyridine ring.
6-Methoxycarbonyl-2-pyridinecarboxylic acid: Contains a methoxycarbonyl group and a carboxylic acid group on the pyridine ring.
Uniqueness: [2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is unique due to the combination of its functional groups, which provide a distinct reactivity profile. This allows for specific chemical transformations and interactions that may not be achievable with similar compounds.
Propiedades
Fórmula molecular |
C10H8N2O4 |
|---|---|
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
2-(2-cyano-6-methoxycarbonylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)8-3-6(4-9(13)14)2-7(5-11)12-8/h2-3H,4H2,1H3,(H,13,14) |
Clave InChI |
AZOJDCWDJZMVPM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=N1)C#N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


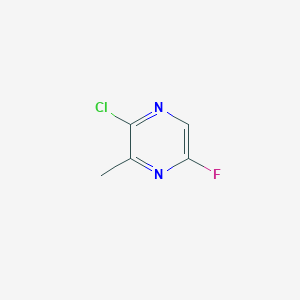

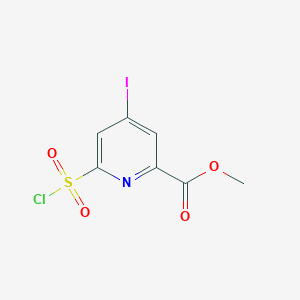

![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)





